molecular formula C10H10ClNO3 B5115927 3-chloro-2-(propionylamino)benzoic acid

3-chloro-2-(propionylamino)benzoic acid

Cat. No.: B5115927
M. Wt: 227.64 g/mol
InChI Key: LFFKUUKAFTYLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-2-(propionylamino)benzoic acid, also known as CPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPBA is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of benzoic acid and has a molecular weight of 255.68 g/mol.

Mechanism of Action

The mechanism of action of 3-chloro-2-(propionylamino)benzoic acid is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been reported to exhibit herbicidal activity in various plant species. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

3-chloro-2-(propionylamino)benzoic acid has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high degree of purity. However, this compound also has some limitations. It is relatively unstable and can degrade over time, and it has a low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 3-chloro-2-(propionylamino)benzoic acid. One direction is to further investigate its anti-inflammatory and analgesic properties and its potential as a drug candidate. Another direction is to explore its herbicidal activity and its potential as a new herbicide. Additionally, this compound could be used as a building block for the synthesis of new polymers and materials with unique properties.

Synthesis Methods

3-chloro-2-(propionylamino)benzoic acid can be synthesized through various methods, including the reaction of 3-chlorobenzoic acid with propionyl chloride and subsequent amidation with ammonia. Another method involves the reaction of 3-chlorobenzoic acid with propionic anhydride and subsequent amidation with ammonia. Both methods have been reported to yield high purity this compound.

Scientific Research Applications

3-chloro-2-(propionylamino)benzoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In agriculture, this compound has been reported to exhibit herbicidal activity, making it a potential candidate for the development of new herbicides. In material science, this compound has been used as a building block for the synthesis of various polymers and materials.

Properties

IUPAC Name

3-chloro-2-(propanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-2-8(13)12-9-6(10(14)15)4-3-5-7(9)11/h3-5H,2H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFKUUKAFTYLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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